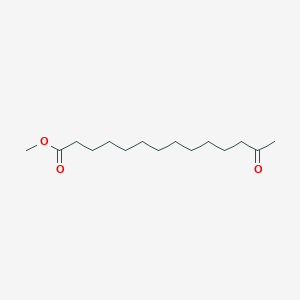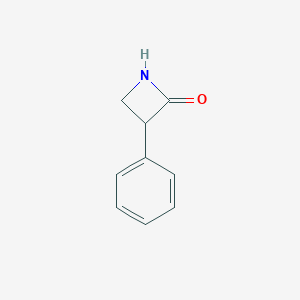
3-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenylazetidin-2-one is a heterocyclic organic compound with the molecular formula C9H9NO. It belongs to the class of β-lactams, which are four-membered lactam rings. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, such as penicillins and cephalosporins, which are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This reaction is carried out under mild conditions using propylphosphonic anhydride (T3P®) as an acid activator . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of 3-phenylazetidin-2-one often employs the same synthetic routes as laboratory methods but on a larger scale. The use of efficient and green methods, such as the T3P®-mediated synthesis, is preferred to minimize environmental impact and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring is opened to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like triethylamine and phosphorous oxychloride in refluxing toluene are employed for nucleophilic substitutions.
Major Products: The major products formed from these reactions include various β-lactam derivatives, β-amino alcohols, and β-amino acids .
Aplicaciones Científicas De Investigación
3-phenylazetidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-phenylazetidin-2-one involves its interaction with bacterial enzymes. The β-lactam ring mimics the structure of the D-Ala-D-Ala moiety of peptidoglycan, a key component of bacterial cell walls. This mimicry allows the compound to bind to and inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparación Con Compuestos Similares
Penicillins: These are β-lactam antibiotics with a similar four-membered lactam ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamase enzymes.
Uniqueness: 3-phenylazetidin-2-one is unique due to its specific structural features and reactivity. Unlike penicillins and cephalosporins, it has a phenyl group attached to the β-lactam ring, which imparts distinct chemical properties and potential biological activities .
Propiedades
Número CAS |
17197-57-8 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
Clave InChI |
FLYOGASEASLVLV-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
SMILES canónico |
C1C(C(=O)N1)C2=CC=CC=C2 |
| 17197-57-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


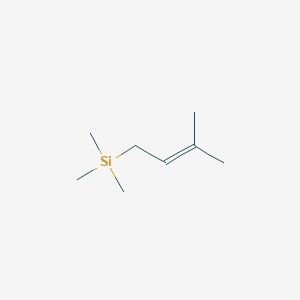
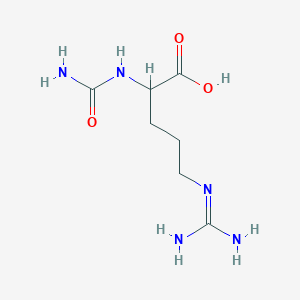
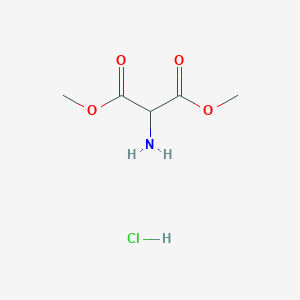
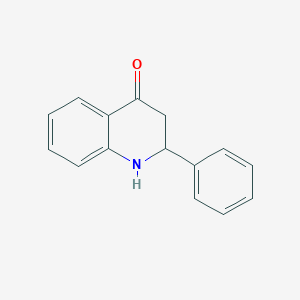
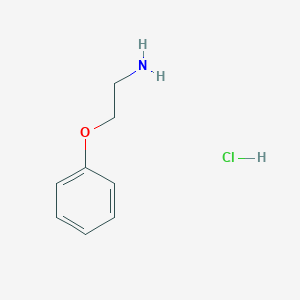
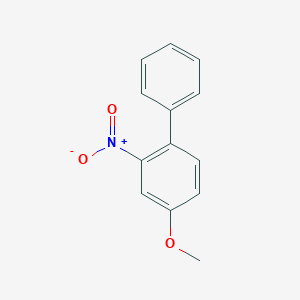
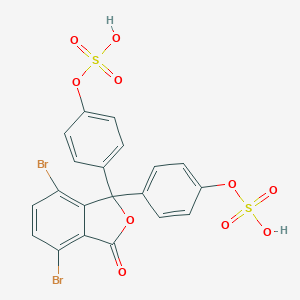
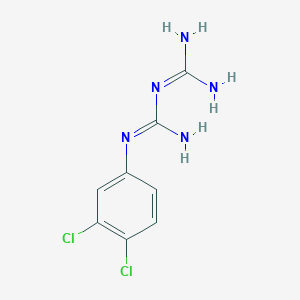
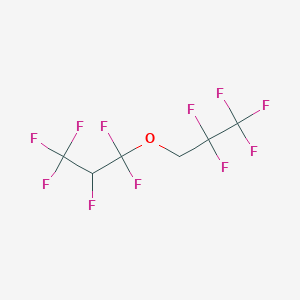

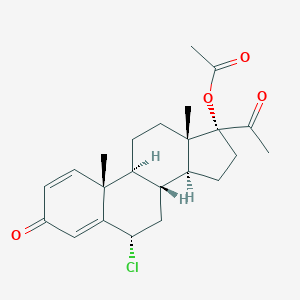
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
